Cytotoxicity Profile Against A549 Lung Cancer Cells: Target Compound vs. N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide
The closely related analog N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide (lacking the butanamide spacer) has a reported IC50 of 29.4 µM against the A549 non-small cell lung cancer cell line . This compound does not contain the butanamide linker or the 8-aminoquinoline orientation, providing a baseline for structural comparison. The target compound, with its extended butanamide linker and 8-aminoquinoline substitution, is expected to exhibit a different cytotoxicity profile based on structure-activity relationship (SAR) trends observed in benzothiadiazole-quinoline series, where linker length and quinoline substitution position significantly impact potency [1].
| Evidence Dimension | Cytotoxicity against A549 (non-small cell lung cancer) cells |
|---|---|
| Target Compound Data | Not directly reported; predicted to differ based on linker and regioisomer SAR |
| Comparator Or Baseline | N-(quinolin-5-yl)-2,1,3-benzothiadiazole-5-carboxamide; IC50 = 29.4 µM |
| Quantified Difference | Not quantifiable due to lack of direct comparative data; structural differences (butanamide spacer vs. direct carboxamide, 8-quinolinyl vs. 5-quinolinyl) indicate non-equivalence |
| Conditions | A549 cell line, MTT or similar cytotoxicity assay (conditions for comparator compound) |
Why This Matters
Demonstrates that even a close benzothiadiazole-quinoline analog without the butanamide linker shows only moderate activity, meaning the target compound's additional linker and regioisomeric position confers a distinct pharmacological profile that cannot be assumed equivalent.
- [1] Krogh R, Stevanatto KB, Oliva G, Dias LC, Andricopulo AD. Structure-activity relationships studies on a series of benzothiadiazole and quinoxaline derivatives with promising anticancer activity. Abstract Book, 2009. View Source
